molecular formula C14H16N2O2 B10844419 4-Phenyl-5-(4-piperidyl)-3-isoxazolol

4-Phenyl-5-(4-piperidyl)-3-isoxazolol

Cat. No.: B10844419
M. Wt: 244.29 g/mol
InChI Key: QTEBXBALJGPXEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of hydroximinoyl chlorides and iodinated terminal alkynes . These reactions typically occur under mild conditions, such as room temperature, and often employ catalysts like gold or platinum .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogen acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol can be compared with other similar compounds, such as:

The uniqueness of 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-phenyl-5-piperidin-4-yl-1,2-oxazol-3-one

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-4-2-1-3-5-10)13(18-16-14)11-6-8-15-9-7-11/h1-5,11,15H,6-9H2,(H,16,17)

InChI Key

QTEBXBALJGPXEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=O)NO2)C3=CC=CC=C3

Origin of Product

United States

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